2-[(Trimethylsilyl)oxy]phenol

Protecting group chemistry Hydroxyl deprotection Silyl ether hydrolysis kinetics

2-[(Trimethylsilyl)oxy]phenol (CAS 17881-86-6), also known as o-trimethylsiloxyphenol, is a monoprotected silyl ether derivative of catechol (1,2-dihydroxybenzene) carrying a single trimethylsilyl (TMS) protecting group on one phenolic oxygen while retaining a free ortho-hydroxyl. With a molecular formula of C9H14O2Si, a molecular weight of 182.29 g·mol⁻¹, a predicted boiling point of approximately 214 °C, a density of 0.9840 g·cm⁻³, and a predicted pKa of ~9.40 , this compound occupies a specific niche within the silyl-protected phenol family.

Molecular Formula C9H14O2Si
Molecular Weight 182.29 g/mol
CAS No. 17881-86-6
Cat. No. B101852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Trimethylsilyl)oxy]phenol
CAS17881-86-6
Synonyms2-[(Trimethylsilyl)oxy]phenol
Molecular FormulaC9H14O2Si
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1=CC=CC=C1O
InChIInChI=1S/C9H14O2Si/c1-12(2,3)11-9-7-5-4-6-8(9)10/h4-7,10H,1-3H3
InChIKeyNFVQIKZNWVPHPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Trimethylsilyl)oxy]phenol (CAS 17881-86-6): Procurement-Relevant Identity and Class Characteristics


2-[(Trimethylsilyl)oxy]phenol (CAS 17881-86-6), also known as o-trimethylsiloxyphenol, is a monoprotected silyl ether derivative of catechol (1,2-dihydroxybenzene) carrying a single trimethylsilyl (TMS) protecting group on one phenolic oxygen while retaining a free ortho-hydroxyl [1]. With a molecular formula of C9H14O2Si, a molecular weight of 182.29 g·mol⁻¹, a predicted boiling point of approximately 214 °C, a density of 0.9840 g·cm⁻³, and a predicted pKa of ~9.40 , this compound occupies a specific niche within the silyl-protected phenol family. It is primarily employed as a synthetic intermediate in multi-step organic syntheses where selective monoprotection of catechol is required, as well as an analytical standard in gas chromatography–mass spectrometry (GC-MS) workflows for the identification of phenolic metabolites [2].

Why 2-[(Trimethylsilyl)oxy]phenol Cannot Be Replaced with Generic Silyl-Protected Phenols


Casual substitution of 2-[(Trimethylsilyl)oxy]phenol with other silyl-protected phenols introduces quantifiable risk in both synthetic and analytical applications. The hydrolytic lability of the TMS group is approximately 20,000-fold greater than that of a tert-butyldimethylsilyl (TBDMS) counterpart under acidic conditions [1]; a user requiring rapid, mild deprotection will find the TBDMS analog kinetically unsuitable, while a user requiring long-term aqueous stability will find the TMS derivative insufficiently robust. Substitution with the para isomer (4-[(trimethylsilyl)oxy]phenol, CAS not available; boiling point ~219 °C ) alters the electronic environment of the free hydroxyl, modifying both its pKa and its directing-group capability in electrophilic aromatic substitution. Replacing the mono-TMS-catechol with the fully protected catechol bis(trimethylsilyl) ether (boiling point ~215 °C, density 1.05 g·cm⁻³ ) eliminates the free hydroxyl entirely, preventing downstream functionalization at that position. These are not interchangeable components; the ortho-TMS-mono-protected catechol defines a distinct reactivity node that its closest analogs cannot replicate.

Quantitative Differentiation Evidence for 2-[(Trimethylsilyl)oxy]phenol


Hydrolytic Lability: TMS Ether vs. TBDMS Ether – 20,000-Fold Acceleration for Rapid Deprotection

Under acidic conditions, the trimethylsilyl (TMS) protecting group on phenolic oxygen is approximately 20,000-fold more susceptible to hydrolysis than the tert-butyldimethylsilyl (TBDMS) group [1]. This lability is critical for synthetic sequences requiring orthogonal and stepwise deprotection: 2-[(Trimethylsilyl)oxy]phenol can be selectively deprotected under mild acidic conditions (aqueous acetic acid in methanol, room temperature) without affecting more robust silyl or non-silyl protecting groups elsewhere in the molecule.

Protecting group chemistry Hydroxyl deprotection Silyl ether hydrolysis kinetics

Ortho vs. Para Isomer Boiling Point: ~5 °C Lower for the Ortho Isomer Enhances GC Volatility

The ortho-substituted 2-[(Trimethylsilyl)oxy]phenol exhibits a predicted boiling point of 214 °C at 760 mmHg , which is approximately 5 °C lower than the calculated boiling point of the para isomer at 219.2±23.0 °C . While the magnitude of this difference is modest, it is directionally consistent with the ortho isomer's reduced intermolecular hydrogen-bonding capacity due to intramolecular H-bonding between the adjacent hydroxyl and siloxy groups.

Gas chromatography Isomer separation Thermodynamic property comparison

Mono- vs. Di-TMS Catechol: Free Hydroxyl pKa of 9.40 Enables Selective On-Resin or Orthogonal Functionalization

2-[(Trimethylsilyl)oxy]phenol possesses a predicted pKa of 9.40±0.35 for its free phenolic hydroxyl group . This acidity is sufficient for mild deprotonation with common bases (e.g., K₂CO₃, Cs₂CO₃) to generate a nucleophilic phenoxide without cleaving the TMS ether, enabling selective O-alkylation, acylation, or sulfonation at the free position. By contrast, the fully protected bis(trimethylsilyl) catechol ether has no ionizable proton and cannot participate in base-mediated functionalization [1].

Orthogonal protection pKa-driven reactivity Catechol monoprotection

TMS vs. TBDMS Derivatization for GC-MS: TMS Enables Faster Single-Run Protocols with Complete Conversion

In a comparative study of silylation protocols for phenolic steroids, TMS ether derivatives of phenolic hydroxyl groups reached >95% conversion under standard BSTFA or MSTFA conditions at 70 °C within 15 minutes, whereas TBDMS derivatization required longer reaction times (≥30 minutes) and yielded incomplete conversion for sterically hindered phenolic substrates [1]. The TMS group's smaller steric footprint enables rapid quantitative silylation of the phenolic -OH in catechol derivatives, a kinetic advantage directly relevant to users preparing analytical standards or performing high-throughput metabolite profiling.

GC-MS derivatization Trimethylsilylation efficiency Analytical sample preparation

Optimal Application Scenarios for 2-[(Trimethylsilyl)oxy]phenol Based on Quantitative Differential Evidence


Multi-Step Total Synthesis Requiring Orthogonal, Mild Deprotection of a Catechol Intermediate

In a linear synthesis cascade where the target molecule contains multiple protecting groups with orthogonal deprotection requirements, 2-[(Trimethylsilyl)oxy]phenol enables removal of the TMS group under mild aqueous acidic conditions (e.g., AcOH/MeOH/H₂O) without disturbing TBDMS, benzyl, or acetonide protecting groups. The 20,000-fold lability gap between TMS and TBDMS [1] ensures that fluoride-mediated deprotection—which would cleave all silyl ethers indiscriminately—can be avoided entirely, preserving yield and reducing purification burden.

Selective O-Functionalization of Catechol at the Unprotected Hydroxyl Position

When a catechol core must be sequentially elaborated at the C1 and C2 hydroxyl positions, the free -OH in 2-[(Trimethylsilyl)oxy]phenol can be selectively alkylated, acylated, or tosylated under mildly basic conditions (K₂CO₃, DMF, 25 °C) without cleaving the TMS ether. The predicted pKa of 9.40 guarantees quantitative deprotonation with commonly available weak bases, establishing an unambiguous order of functionalization that eliminates the need for a separate mono-deprotection step from the bis-protected catechol.

GC-MS Metabolomics Profiling Requiring Rapid, High-Conversion Derivatization of Catechol Metabolites

In metabolomics or environmental analysis workflows where catechol and its metabolites (e.g., catecholamines, polyphenol degradation products) require GC-MS quantification, 2-[(Trimethylsilyl)oxy]phenol serves as a well-characterized single-TMS derivatization standard. The >95% conversion achieved within 15 minutes using BSTFA [2] supports high-throughput batch processing, while its distinct boiling point (214 °C) and mass spectral fingerprint (available in the KnowItAll/Wiley MS Library [3]) enable unambiguous peak assignment against complex biological matrices.

Procurement of a Defined Mono-Protected Catechol Building Block for Custom Synthesis Programs

For contract research organizations (CROs) and pharmaceutical process chemistry groups building catechol-containing pharmacophores, purchasing pre-formed 2-[(Trimethylsilyl)oxy]phenol eliminates the need for in-house monoprotection of catechol, a step recognized to be challenging due to competing di-protection and poor selectivity (~50:50 mono:bis product ratio under standard conditions). By sourcing the mono-protected species at a defined purity (typically 95% [1]), users gain a direct entry point into diversified catechol libraries, reducing synthetic step count by at least one step per scaffold.

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